molecular formula C18H33N B12593661 1-Nonyl-2-pentyl-1H-pyrrole CAS No. 873653-12-4

1-Nonyl-2-pentyl-1H-pyrrole

Cat. No.: B12593661
CAS No.: 873653-12-4
M. Wt: 263.5 g/mol
InChI Key: KFVALKLHDKTQMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Nonyl-2-pentyl-1H-pyrrole is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound, with the molecular formula C18H33N, is characterized by the presence of nonyl and pentyl substituents on the pyrrole ring .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Nonyl-2-pentyl-1H-pyrrole can be achieved through various methods. One common approach involves the condensation of nonylamine and pentylamine with a suitable pyrrole precursor under acidic or basic conditions. The reaction typically requires a catalyst, such as iron (III) chloride or copper (II) acetate, to facilitate the formation of the pyrrole ring .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. These methods utilize high-purity starting materials and optimized reaction conditions to ensure high yields and product purity. The use of advanced catalytic systems and automated reactors enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-Nonyl-2-pentyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Nonyl-2-pentyl-1H-pyrrole has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents

Mechanism of Action

The mechanism of action of 1-Nonyl-2-pentyl-1H-pyrrole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison: 1-Nonyl-2-pentyl-1H-pyrrole is unique due to the presence of both nonyl and pentyl substituents, which confer distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

873653-12-4

Molecular Formula

C18H33N

Molecular Weight

263.5 g/mol

IUPAC Name

1-nonyl-2-pentylpyrrole

InChI

InChI=1S/C18H33N/c1-3-5-7-8-9-10-12-16-19-17-13-15-18(19)14-11-6-4-2/h13,15,17H,3-12,14,16H2,1-2H3

InChI Key

KFVALKLHDKTQMC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCN1C=CC=C1CCCCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.